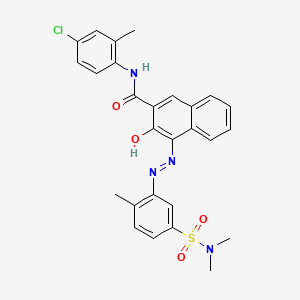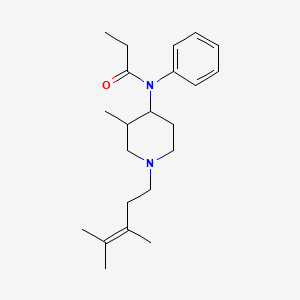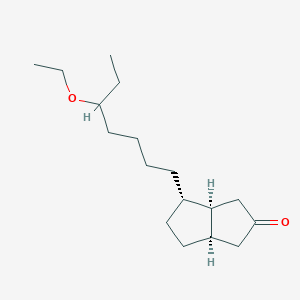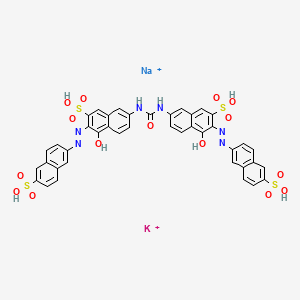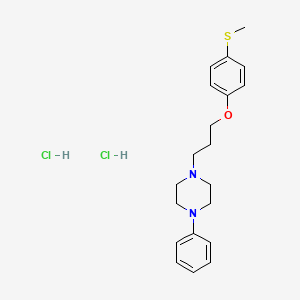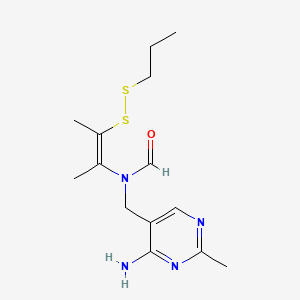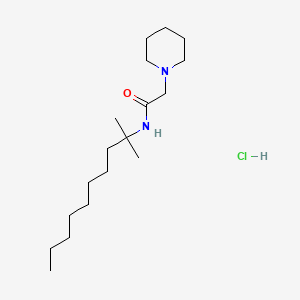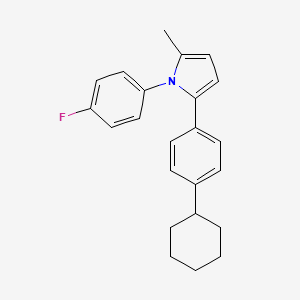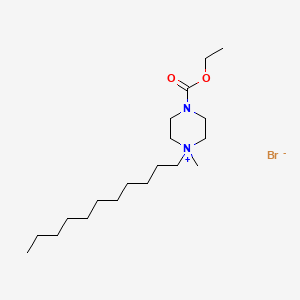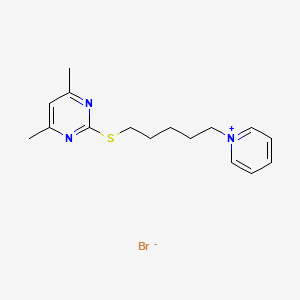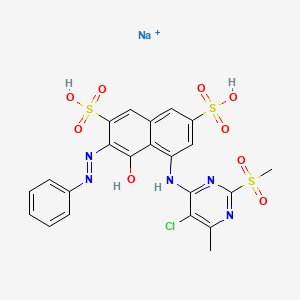
2-Octyldodecyl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyldodecyl 2-ethylhexanoate is an ester compound with the molecular formula C28H56O2. It is commonly used in the cosmetic industry as an emollient due to its excellent skin conditioning properties. This compound is known for its ability to provide a smooth and silky feel to the skin, making it a popular ingredient in various skincare and cosmetic formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octyldodecyl 2-ethylhexanoate is synthesized through the esterification of 2-octyldodecanol with 2-ethylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2-octyldodecanol and 2-ethylhexanoic acid, are mixed in the presence of an acid catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the ester compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyldodecyl 2-ethylhexanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of the ester bond in the presence of water or an acid/base catalyst .
Common Reagents and Conditions
Esterification: 2-octyldodecanol, 2-ethylhexanoic acid, acid catalyst (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), elevated temperature.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2-octyldodecanol and 2-ethylhexanoic acid.
Applications De Recherche Scientifique
2-Octyldodecyl 2-ethylhexanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a skin conditioning agent in various biological assays.
Medicine: Explored for its use in topical formulations for its emollient properties.
Industry: Widely used in the cosmetic industry as an ingredient in skincare products, lotions, and creams.
Mécanisme D'action
The primary mechanism of action of 2-octyldodecyl 2-ethylhexanoate is its ability to act as an emollient. It forms a protective barrier on the skin’s surface, reducing water loss and providing a smooth and soft texture. The compound interacts with the lipid bilayer of the skin, enhancing its hydration and overall appearance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cetyl ethylhexanoate
- Isostearyl ethylhexanoate
- Cetearyl ethylhexanoate
Comparison
2-Octyldodecyl 2-ethylhexanoate is unique due to its specific molecular structure, which provides a distinct balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient in cosmetic formulations. Compared to similar compounds, it offers a lighter and less greasy feel, making it suitable for a wide range of skincare products .
Propriétés
Numéro CAS |
69275-04-3 |
|---|---|
Formule moléculaire |
C28H56O2 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
2-octyldodecyl 2-ethylhexanoate |
InChI |
InChI=1S/C28H56O2/c1-5-9-12-14-16-17-19-21-23-26(22-20-18-15-13-10-6-2)25-30-28(29)27(8-4)24-11-7-3/h26-27H,5-25H2,1-4H3 |
Clé InChI |
ITPJXPXPEXDRLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate](/img/structure/B12722811.png)
